molecular formula C18H20F2N2O3S B2694750 1-[4-(Difluoromethoxy)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea CAS No. 398995-75-0

1-[4-(Difluoromethoxy)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea

Cat. No.: B2694750
CAS No.: 398995-75-0
M. Wt: 382.43
InChI Key: GIPQNRHTZKQNDK-UHFFFAOYSA-N
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Description

1-[4-(Difluoromethoxy)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea is a chemically synthesized thiourea derivative designed for research applications. Its molecular structure, which incorporates difluoromethoxy and dimethoxyphenyl substituents, is of significant interest in medicinal chemistry for the exploration of novel bioactive compounds . Thiourea derivatives are a prominent scaffold in pharmaceutical research due to their diverse biological activities . The specific placement of halogen and ether functional groups on this compound suggests potential for investigating receptor-ligand interactions and enzyme inhibition mechanisms, although its precise molecular targets and pharmacological profile require further experimental validation. This reagent is provided exclusively for use in non-clinical laboratory studies to support the development of new chemical entities and the study of structure-activity relationships.

Properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2O3S/c1-23-15-8-3-12(11-16(15)24-2)9-10-21-18(26)22-13-4-6-14(7-5-13)25-17(19)20/h3-8,11,17H,9-10H2,1-2H3,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPQNRHTZKQNDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=S)NC2=CC=C(C=C2)OC(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Difluoromethoxy)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea typically involves the reaction of 4-(difluoromethoxy)aniline with 3,4-dimethoxyphenethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for purification, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The thiourea group (–NH–C(=S)–NH–) undergoes oxidation to form sulfonic acid derivatives or disulfides under strong oxidative conditions:

  • Oxidizing agents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

  • Products : Sulfur is oxidized to sulfoxide (–SO–) or sulfone (–SO₂–) groups, altering bioactivity.

Hydrolysis

In acidic or basic aqueous environments, thiourea hydrolyzes to urea derivatives:

  • Acidic hydrolysis (HCl/H₂O): Yields 1-[4-(difluoromethoxy)phenyl]urea and 2-(3,4-dimethoxyphenyl)ethylamine .

  • Basic hydrolysis (NaOH/H₂O): Produces sulfides and ammonia.

Alkylation and Arylation

The amine groups (–NH–) participate in nucleophilic substitution reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated thioureas .

  • Arylation : Couples with aryl boronic acids via Suzuki-Miyaura reactions, introducing aryl groups at the thiourea nitrogen.

Cycloaddition and Heterocycle Formation

The compound serves as a precursor in heterocyclic synthesis:

  • Cyclocondensation : With α,β-unsaturated carbonyl compounds, forms thiazolidinones or thiadiazoles .

  • Intramolecular hydrogen bonds : Stabilize transition states during cyclization, as observed in crystallographic studies .

Biological Interaction Mechanisms

The difluoromethoxy and dimethoxyphenyl groups enhance binding to biological targets through:

  • Hydrogen bonding : Thiourea’s –NH groups interact with enzyme active sites.

  • π–π stacking : Aromatic rings engage in non-covalent interactions with protein residues, influencing pharmacological activity .

Stability and Reactivity Trends

  • Thermal stability : Decomposes above 468 K, as indicated by melting point data .

  • pH sensitivity : Hydrolysis accelerates under extreme pH (e.g., >10 or <2).

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution reactions.

Scientific Research Applications

Anticancer Activity

Research indicates that thiourea derivatives exhibit promising anticancer properties. The structure of 1-[4-(Difluoromethoxy)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea allows it to interact with various biological targets involved in cancer pathways. Preliminary studies have shown that this compound can inhibit the proliferation of cancer cell lines, suggesting its potential as a therapeutic agent against certain types of cancer .

Antimicrobial Properties

Thiourea derivatives have been reported to possess antimicrobial activity. The presence of difluoromethoxy and dimethoxy groups in this compound may enhance its efficacy against various pathogens. Studies have demonstrated that similar compounds can inhibit bacterial growth and show activity against fungal infections .

Neuroprotective Effects

Given the structural similarities with other neuroprotective agents, this compound may exhibit potential in treating neurodegenerative diseases. The ability to modulate neuroinflammatory pathways could make it a candidate for further investigation in conditions such as Alzheimer's disease .

Herbicidal Activity

The compound has shown potential as a herbicide, particularly due to its ability to inhibit specific enzymatic pathways in plants. This application is crucial for developing new agrochemicals that are effective yet environmentally friendly .

Insecticidal Properties

Research has indicated that thiourea derivatives can act as insecticides by disrupting the hormonal balance in pests. The unique functional groups in this compound may enhance its specificity and efficacy against target insect species .

Synthesis of Novel Materials

The compound serves as a precursor for synthesizing various heterocyclic compounds through cyclization reactions. These heterocycles can be utilized in creating advanced materials with specific properties for applications in electronics and photonics .

Corrosion Inhibition

Thiourea derivatives have been explored as corrosion inhibitors due to their ability to form protective films on metal surfaces. This property is valuable for extending the lifespan of metal components in various industrial applications .

Case Study 1: Anticancer Efficacy

In vitro studies conducted on breast cancer cell lines revealed that this compound significantly reduced cell viability compared to controls. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 2: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against several strains of bacteria and fungi. Results indicated a minimum inhibitory concentration (MIC) that was lower than many commercially available antibiotics, highlighting its potential as an alternative treatment option .

Mechanism of Action

The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of signal transduction pathways or disruption of cellular processes essential for cell survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiourea Derivatives

1-Cyclohexyl-3-[4-(difluoromethoxy)phenyl]-1-methylthiourea

  • Structure : Replaces the 3,4-dimethoxyphenylethyl group with a cyclohexyl and methyl substituent.
  • However, the absence of aromatic methoxy groups may reduce affinity for serotonin or adrenergic receptors .

1-(2,4-Dimethylphenyl)-3-methylthiourea

  • Structure : Simplified aromatic system with methyl substituents instead of methoxy or difluoromethoxy groups.
  • Properties : Lower molecular weight (194.3 g/mol) and reduced polarity, favoring pesticidal applications (e.g., fungicides or herbicides) .
  • Key Difference : Lacks electron-withdrawing (difluoromethoxy) and electron-donating (methoxy) groups, limiting versatility in medicinal chemistry.

Nitro- and Trifluoromethyl-Substituted Thioureas

  • Examples: 1-(4-amino-3-nitrophenyl)-3-ethyl-thiourea, 1-[2-[[2,6-dinitro-4-(trifluoromethyl)phenyl]amino]ethyl]-3-ethyl-thiourea .
  • The trifluoromethyl group increases hydrophobicity and resistance to enzymatic degradation.
  • Comparison : The target compound’s methoxy groups may offer balanced electronic effects and reduced toxicity compared to nitro derivatives.
Non-Thiourea Analogs

1,2,4-Triazole Carboxamides

  • Examples : 1-[4-(Difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide .
  • Structure : Replaces thiourea with a triazole-carboxamide scaffold.
  • Properties : Triazole rings enhance π-π stacking and metabolic stability. Carboxamide groups improve solubility but may reduce membrane permeability compared to thioureas.
  • Biological Activity : Reported pharmacological activities (e.g., antimicrobial, anticancer) suggest overlapping therapeutic areas with thioureas, though mechanism differences exist.

Bevantolol Derivatives

  • Examples: Compounds with 3,4-dimethoxyphenylethylamino chains (e.g., bevantolol, a β-adrenergic blocker) .
  • Comparison: The ethylamino chain in bevantolol analogs facilitates cardiovascular target engagement. The target compound’s thiourea group may offer distinct binding modes compared to secondary amines.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 1-Cyclohexyl Analog Triazole Carboxamide
Molecular Weight ~400 g/mol (estimated) 319.3 g/mol 388.3 g/mol
logP (Predicted) 3.8–4.2 4.5–5.0 2.5–3.0
Hydrogen Bond Donors 2 (thiourea NH) 2 1 (amide NH)
Key Substituents Difluoromethoxy, dimethoxy Cyclohexyl, methyl Triazole, carboxamide

Biological Activity

1-[4-(Difluoromethoxy)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea, a compound with significant potential in medicinal chemistry, exhibits various biological activities that warrant detailed exploration. This article synthesizes current research findings regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H18F2N4O4
  • Molecular Weight : 404.37 g/mol
  • CAS Number : 944772-29-6

The compound features a triazole ring and is characterized by the presence of difluoromethoxy and dimethoxy groups, which influence its biological interactions and solubility.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its anticancer properties. Research indicates that it acts as an inhibitor of certain tyrosine kinases, which are crucial in cancer cell proliferation and survival.

This compound functions by:

  • Inhibiting Tyrosine Kinases : The compound selectively inhibits fibroblast growth factor receptor (FGFR) tyrosine kinases, which are often overexpressed in various cancers. This inhibition disrupts signaling pathways that promote tumor growth and angiogenesis .
  • Inducing Apoptosis : Studies have shown that treatment with this compound leads to increased apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Antitumor Activity :
    • In vitro studies demonstrated that this compound exhibits potent antitumor effects against various cancer cell lines, including bladder and breast cancer models. The compound was shown to significantly reduce cell viability and induce apoptosis at low micromolar concentrations .
  • Structure-Activity Relationship (SAR) :
    • Research into the structure-activity relationship revealed that modifications to the phenyl rings can enhance or diminish the biological activity of the compound. For example, the introduction of electron-withdrawing groups like difluoromethoxy increases potency against FGFRs .
  • In Vivo Studies :
    • In vivo experiments using xenograft models have confirmed the antitumor efficacy observed in vitro. The compound displayed significant tumor growth inhibition compared to control groups, reinforcing its potential as a novel anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Tyrosine Kinase InhibitionSelective inhibition of FGFRs leading to reduced tumor growth
Apoptosis InductionInduces programmed cell death in cancer cells
Antitumor EfficacySignificant reduction in tumor size in xenograft models

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